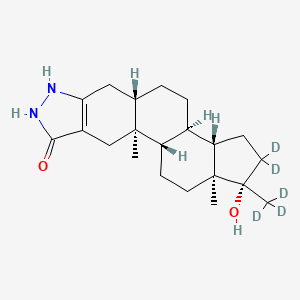
3'-Hydroxy Stanozolol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Hydroxystanazolol-d5 is a deuterated analog of 3’-Hydroxystanazolol, a metabolite of the anabolic steroid stanozolol. This compound is primarily used as an internal standard in analytical chemistry, particularly in the detection and quantification of stanozolol and its metabolites in biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxystanazolol-d5 involves the incorporation of deuterium atoms into the molecular structure of 3’-Hydroxystanazolol. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of 3’-Hydroxystanazolol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds .
Análisis De Reacciones Químicas
Types of Reactions
3’-Hydroxystanazolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3’-Hydroxystanazolol-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of stanozolol and its metabolites.
Biology: Employed in studies investigating the metabolism and excretion of anabolic steroids.
Medicine: Utilized in doping control to detect the use of stanozolol in athletes.
Industry: Applied in the quality control of pharmaceutical products containing stanozolol.
Mecanismo De Acción
The mechanism of action of 3’-Hydroxystanazolol-d5 is primarily related to its role as an internal standard. It does not exert any pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in its structure provide a distinct mass difference, allowing for accurate differentiation from non-deuterated compounds in mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
3’-Hydroxystanazolol: The non-deuterated analog of 3’-Hydroxystanazolol-d5.
Stanozolol: The parent compound from which 3’-Hydroxystanazolol is derived.
Other Deuterated Analogs: Compounds like 3’-Hydroxystanazolol-d3, which have different numbers of deuterium atoms.
Uniqueness
3’-Hydroxystanazolol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms enhances the accuracy and precision of mass spectrometric analyses, making it a valuable tool in various research applications .
Propiedades
Número CAS |
853904-68-4 |
|---|---|
Fórmula molecular |
C21H32N2O2 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(1S,2S,10S,13R,14S,17S,18S)-16,16-dideuterio-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one |
InChI |
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3,9D2 |
Clave InChI |
SWPAIUOYLTYQKK-FYZHOQFBSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
SMILES isomérico |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC5=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)NN5)[2H] |
SMILES canónico |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















